N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
Description
N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is a fluorinated carboxamide compound characterized by a highly perfluorinated cyclohexane backbone and a 5-chloropyridin-2-yl substituent. The compound’s fluorine-rich cyclohexane moiety enhances resistance to metabolic degradation, while the chloropyridinyl group may contribute to biological activity, such as enzyme inhibition or receptor binding .
Properties
CAS No. |
292870-20-3 |
|---|---|
Molecular Formula |
C12H4ClF11N2O |
Molecular Weight |
436.61 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H4ClF11N2O/c13-4-1-2-5(25-3-4)26-6(27)7(14)8(15,16)10(19,20)12(23,24)11(21,22)9(7,17)18/h1-3H,(H,25,26,27) |
InChI Key |
SOZTVOWJWJVZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropyridine-2-amine and 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid.
Coupling Reaction: The key step involves the coupling of 5-chloropyridine-2-amine with 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s fluorinated cyclohexane ring imparts unique properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Differences :
- The iodobenzamide analog replaces the undecafluorocyclohexane with a non-fluorinated benzene ring bearing an iodine substituent.
- Both compounds share the 5-chloropyridin-2-yl amide group but differ in halogen placement (Cl on pyridine vs. I on benzene).
Physicochemical Properties :
| Property | Target Compound (Fluorinated) | 4-Iodobenzamide Analog |
|---|---|---|
| Molecular Weight | ~435 g/mol (estimated) | 358.56 g/mol |
| logP | High (predicted >5) | 4.6992 |
| Halogen Content | 1 Cl, 11 F | 1 Cl, 1 I |
| Polar Surface Area (PSA) | Moderate (~33 Ų) | 33.034 Ų |
| Solubility (logSw) | Extremely low (fluorinated) | -5.0292 |
Functional Impact :
- The fluorinated cyclohexane in the target compound drastically increases hydrophobicity (logP) and reduces solubility compared to the iodobenzamide analog. The iodine atom in the latter may enhance polarizability but lacks the metabolic stability conferred by fluorine .
Comparison with N-(2,4-dinitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
Structural Differences :
- The dinitrophenyl substituent replaces the chloropyridinyl group, introducing two nitro (-NO₂) groups.
Physicochemical and Reactivity Insights :
| Property | Target Compound | Dinitrophenyl Analog |
|---|---|---|
| Aromatic Substituent | Chloropyridinyl (electron-withdrawing) | 2,4-Dinitrophenyl (strongly electron-withdrawing) |
| Stability | High (F-stabilized) | Lower (nitro groups prone to reduction) |
| Bioactivity | Potential enzyme inhibition | Likely reactive intermediates |
Functional Impact :
- The chloropyridinyl group in the target compound balances electron-withdrawing effects with greater stability .
Comparison with 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-sulfonyl Fluoride (CAS 355-03-3)
Structural Differences :
- The sulfonyl fluoride (SO₂F) group replaces the carboxamide linkage.
Key Contrasts :
| Property | Target Compound | Sulfonyl Fluoride Analog |
|---|---|---|
| Functional Group | Carboxamide (-CONH-) | Sulfonyl fluoride (-SO₂F) |
| Reactivity | Biologically targetable | Electrophilic, reactive |
| Applications | Pharmaceuticals/Agrochemicals | Chemical synthesis (e.g., surfactants) |
Functional Impact :
- In contrast, the sulfonyl fluoride is highly electrophilic, making it useful as a synthetic intermediate but less suited for direct bioactivity .
Biological Activity
N-(5-chloropyridin-2-yl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity by reviewing relevant studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H8ClF11N2O
- Molecular Weight : 395.66 g/mol
The presence of the chloropyridine moiety and undecafluorocyclohexane structure contributes to its unique chemical properties and potential interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often work by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.
- Case Study : A study on related compounds demonstrated that they could inhibit the growth of various cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Spectrum : It has been tested against a range of pathogens including Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that derivatives of this compound exhibited bactericidal effects at certain concentrations. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways crucial for bacterial survival.
Comparative Analysis with Similar Compounds
This table illustrates how N-(5-chloropyridin-2-yl)-1,... compares with other compounds in terms of biological activity.
The biological activity of N-(5-chloropyridin-2-yl)-1,... is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as kinases or proteases that are crucial for tumor growth or bacterial metabolism.
- Receptor Modulation : The compound could also act on various receptors involved in cellular signaling pathways that regulate growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
